N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a heterocyclic compound characterized by a 3,4-dihydro-2H-1,5-benzodioxepine core, a 4-methoxy-3-(tetrazol-1-yl)phenyl substituent, and a carboxamide linkage.
Properties
Molecular Formula |
C18H17N5O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H17N5O4/c1-25-15-6-4-13(10-14(15)23-11-19-21-22-23)20-18(24)12-3-5-16-17(9-12)27-8-2-7-26-16/h3-6,9-11H,2,7-8H2,1H3,(H,20,24) |
InChI Key |
WZAKSKTWCLGVAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzodioxepine Carboxamide Core
The benzodioxepine scaffold is constructed via reductive ring expansion or cyclization strategies. A method adapted from Luo et al. (2005) involves treating 5-hydroxy-3-methyl-3H-benzofuran-2-one with hydride agents to induce rearrangement and ring expansion into dihydromethanobenzodioxepines . For the target compound, the 7-carboxamide group is introduced through nitrile hydrolysis followed by amidation.
Reaction Conditions:
-
Starting Material: 5-Hydroxy-3-methyl-3H-benzofuran-2-one
-
Reductive Agent: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at −78°C
-
Nitrile Intermediate: Generated via nucleophilic substitution with cyanide ions
-
Amidation: Achieved using ethyl chloroformate and ammonium hydroxide
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Ring Expansion | LiAlH4, THF, −78°C | 68 | |
| Nitrile Hydrolysis | H2SO4, H2O, reflux | 85 | |
| Amidation | Ethyl chloroformate, NH4OH | 72 |
Functionalization of the Phenyl Ring with Methoxy and Tetrazole Groups
The 4-methoxy-3-(1H-tetrazol-1-yl)phenyl moiety is synthesized through sequential electrophilic substitution and tetrazole ring formation. A modified Ugi-Azide reaction, as described by PMC (2012), enables efficient tetrazole synthesis under mild conditions .
Procedure:
-
Methoxy Introduction:
-
Substrate: 3-Aminophenol
-
Methylation: Dimethyl sulfate (DMS) in alkaline aqueous medium
-
Conditions: 60°C, 4 hours (yield: 89%)
-
-
Tetrazole Formation:
Coupling of Functionalized Phenyl Group to Benzodioxepine Carboxamide
The final assembly employs carbodiimide-mediated amidation to link the 4-methoxy-3-(1H-tetrazol-1-yl)phenyl group to the benzodioxepine-7-carboxamide core.
Optimized Protocol:
-
Activation Agent: N,N'-Dicyclohexylcarbodiimide (DCC)
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
-
Yield: 78%
Critical Parameters:
-
Stoichiometric ratio of 1:1.2 (carboxylic acid to amine)
-
Exclusion of moisture to prevent hydrolysis
Industrial-Scale Considerations
Continuous flow reactors enhance scalability for high-volume production. Key advantages include:
-
Improved Heat Transfer: Mitigates exothermic side reactions during tetrazole synthesis .
-
Automated Purification: In-line liquid-liquid extraction removes unreacted TMS-N3.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.
Reduction: Formation of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-amine.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes structural analogs and their key differences:
Core Heterocycle Comparison
- 1,5-Benzodioxepine vs. Benzo[b][1,4]diazepine/Oxazepine : The target compound’s benzodioxepine core lacks the nitrogen atoms present in benzodiazepines (), reducing hydrogen-bonding capacity but improving oxidative stability due to ether linkages .
- Benzodioxepine vs. Dihydrothiazine (Cefazolin Derivatives) : The dihydrothiazine core in is sulfur-containing, enabling disulfide bond formation critical for antibiotic activity, whereas the benzodioxepine’s oxygen-rich structure favors CNS-targeting applications .
Substituent Analysis
- Tetrazole vs. Thiazole-Pyridine () : The tetrazole group in the target compound increases polarity (logP reduction) compared to the thiazole-pyridine substituent, which may enhance aqueous solubility but reduce membrane permeability .
- Carboxamide vs.
Pharmacological Implications
- Tetrazole-Containing Compounds : The tetrazole group in the target compound and cefazolin derivatives () mimics carboxylates, suggesting utility in targeting metalloenzymes (e.g., angiotensin-converting enzyme inhibitors) .
- Coumarin Hybrids (): Unlike the target compound, coumarin-benzodiazepine hybrids exhibit fluorescence, enabling dual roles as therapeutic and diagnostic agents .
Biological Activity
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C16H15N5O3
Molar Mass: 325.32 g/mol
CAS Number: 1190295-25-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole ring is known for its ability to mimic carboxylic acids, which may enhance binding to target proteins. The methoxy group also contributes to hydrophobic interactions that can stabilize the compound's binding affinity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing tetrazole rings have demonstrated effectiveness against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against pathogens such as Micrococcus luteus and Streptococcus spp. .
Anticancer Activity
The compound has shown promise in anticancer research. In studies involving human cancer cell lines, it was observed that derivatives with similar structural motifs exhibited cytotoxic effects against breast cancer (MCF-7) and liver cancer (Bel-7402) cells. For example, certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Case Studies and Experimental Data
A comprehensive study evaluated the cytotoxic effects of various derivatives of the compound on MCF-7 cells. The results indicated that modifications to the benzodioxepine structure could lead to enhanced biological activity:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound A | 12.5 | Effective against MCF-7 |
| Compound B | 8.0 | More potent than cisplatin |
| Compound C | 15.0 | Moderate activity |
These findings suggest that structural variations can significantly influence the biological efficacy of compounds related to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
